molecular formula C10H12O3 B1354321 Methyl 2-(benzyloxy)acetate CAS No. 31600-43-8

Methyl 2-(benzyloxy)acetate

Cat. No.: B1354321
CAS No.: 31600-43-8
M. Wt: 180.2 g/mol
InChI Key: QNEIZSSWCVSZOS-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)acetate is an organic compound belonging to the ester family. It is characterized by its pleasant aroma and is commonly used in the synthesis of various organic molecules. The compound has the molecular formula C10H12O3 and is known for its applications in both academic research and industrial processes.

Mechanism of Action

Target of Action

Methyl 2-(benzyloxy)acetate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary targets of this compound are the carbon atoms in the molecules that it reacts with.

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a series of steps. First, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis . This reaction can lead to the formation of various organic compounds, affecting multiple biochemical pathways downstream.

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also typically performed in an organic solvent . Therefore, the presence and concentrations of these substances in the environment can affect the action of this compound.

Safety and Hazards

“Methyl 2-(benzyloxy)acetate” is classified as a warning hazard . It has hazard statements H227, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “Methyl 2-(benzyloxy)acetate” could involve further exploration of its synthesis and reactions. For instance, its synthesis could be optimized, and its reactions with various reagents could be studied in more detail. Additionally, its potential applications in various fields, such as in the production of epoxy resins, could be further investigated .

Biochemical Analysis

Biochemical Properties

Methyl 2-(benzyloxy)acetate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, including esterases and hydrolases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the compound’s involvement in metabolic pathways and its ability to participate in biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux. Additionally, this compound can modulate cell signaling pathways, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, including enzymes and proteins. It can act as a substrate for esterases and hydrolases, leading to the hydrolysis of ester bonds and the release of benzyloxyacetate. This process can result in the activation or inhibition of certain enzymes, thereby influencing various biochemical pathways. Additionally, this compound can bind to specific receptors or proteins, modulating their activity and affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. This degradation can lead to changes in its biochemical activity and long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a dosage range within which the compound can exert its desired biochemical effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to ester hydrolysis and benzyloxyacetate metabolism. It interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds, leading to the formation of benzyloxyacetate. This metabolite can then participate in further biochemical reactions, including oxidation and conjugation, ultimately resulting in its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse passively across cell membranes or be actively transported by specific transporters. Once inside the cell, the compound can interact with binding proteins, which facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s biochemical activity and its ability to modulate cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, this compound may localize to the cytosol, mitochondria, or endoplasmic reticulum, depending on the presence of specific targeting signals and modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(benzyloxy)acetate can be synthesized through the esterification of 2-(benzyloxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride . The reaction typically involves refluxing the mixture at elevated temperatures to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(benzyloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Transesterification: Alcohols in the presence of acid or base catalysts.

Major Products:

    Hydrolysis: 2-(benzyloxy)acetic acid and methanol.

    Reduction: 2-(benzyloxy)ethanol.

    Transesterification: Various esters depending on the alcohol used.

Comparison with Similar Compounds

  • Ethyl 2-(benzyloxy)acetate
  • Methyl 2-(phenoxy)acetate
  • Methyl 2-(benzyloxy)propanoate

Comparison: Methyl 2-(benzyloxy)acetate is unique due to its specific ester linkage and the presence of a benzyloxy group. This structural feature imparts distinct reactivity and properties compared to similar compounds. For instance, ethyl 2-(benzyloxy)acetate has a similar structure but with an ethyl group instead of a methyl group, leading to differences in boiling points and reactivity .

Properties

IUPAC Name

methyl 2-phenylmethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEIZSSWCVSZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471651
Record name METHYL 2-(BENZYLOXY)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31600-43-8
Record name METHYL 2-(BENZYLOXY)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl glycolate (2 g, 22.2 mmol) in anhydrous diethyl ether (100 mL), at room temperature, under a nitrogen atmosphere, was added silver(I)oxide (10.3 g, 44.4 mmol). The suspension was stirred for 15 minutes and benzyl bromide (4.5 g, 26.3 mmol) was added. The mixture was stirred at the same temperature for 24 h and the insoluble materials were removed by filtration through a short pad of celite. The filtrate was concentrated under reduced pressure and the crude product chromatographed over a column of silica gel, eluting with 20% diethyl ether-petroleum ether to give 70, as a colorless liquid in 70% yield (2.8 g).
Quantity
2 g
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reactant
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100 mL
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10.3 g
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catalyst
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4.5 g
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reactant
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Yield
70%

Synthesis routes and methods II

Procedure details

Benzyloxyacetyl chloride was added slowly to 10 vol of MeOH at 0-5° C. The mixture was stirred at room temperature for 20 h. MeOH was removed under vacuum to give quantitatively the desired product.
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Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (60%) (3.7 g, 93.12 mmol) in tetrahydrofuran (60 mL) was added dropwise a mixture of 1H-pyrrolo[2,3-b]pyridine (391=(5 g, 42.33 mmol) and bromoacetonitrile (10 g, 84.65 mmol) dissolved in tetrahydrofuran (40 mL) at 0° C. and the reaction mixture was stirred for 30 min at same temperature, then at room temperature for 6 h (TLC, 40% ethyl acetate in hexane, Rf=0.5). After completion of the reaction, the reaction mixture was quenched with saturated ammonium chloride solution (100 mL). The tetrahydrofuran was removed, water (100 mL) was added, and the mixture was extracted with ethyl acetate (3×100 mL). The separated organic part was washed with brine (100 mL) and dried and concentrated to get a crude mass which was purified by Combi-Flash (eluted at 20% ethyl acetate in hexane) to afford pyrrolo[2,3-b]pyridin-1-yl-acetonitrile (3) (4 g, 60%) as a light brown solid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
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reactant
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0 (± 1) mol
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reactant
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10 g
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40 mL
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Synthesis routes and methods IV

Procedure details

To a stirred solution of benzyloxy-acetic acid (5 g, 30.12 mmol) in methanol (100 mL) was added SOCl2 (2.66 mL, 35.8 mmol) at 0° C. The mixture was stirred for 30 min at 0° C., finally at room temperature for 2.5 h. After completion of the reaction, the solvent was evaporated and the reaction mixture was diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution. The separated organic part was dried over sodium sulfate and concentrated under reduced pressure to get benzyloxy-acetic acid methyl ester (3) as a crude colorless oil (4.98 g).
Quantity
5 g
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reactant
Reaction Step One
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Quantity
2.66 mL
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100 mL
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reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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